2,3-Diphenyl-5-(pyridin-2-yl)pyrazine

Coordination chemistry Ligand design Asymmetric catalysis

2,3-Diphenyl-5-(pyridin-2-yl)pyrazine (CAS 397863-89-7, molecular formula C₂₁H₁₅N₃, MW 309.36 g/mol) is a heterocyclic compound belonging to the pyrazine family, characterized by two phenyl substituents at positions 2 and 3 and a single pyridin-2-yl group at position 5. This asymmetric substitution pattern distinguishes it from the common symmetric polyazine ligands such as 2,3-di(2-pyridyl)pyrazine (dpp) and 2,3,5,6-tetraphenylpyrazine.

Molecular Formula C21H15N3
Molecular Weight 309.4 g/mol
CAS No. 397863-89-7
Cat. No. B14244778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenyl-5-(pyridin-2-yl)pyrazine
CAS397863-89-7
Molecular FormulaC21H15N3
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)C4=CC=CC=N4
InChIInChI=1S/C21H15N3/c1-3-9-16(10-4-1)20-21(17-11-5-2-6-12-17)24-19(15-23-20)18-13-7-8-14-22-18/h1-15H
InChIKeyDPSJCCIRTQEXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphenyl-5-(pyridin-2-yl)pyrazine (CAS 397863-89-7): Core Identity and Procurement-Relevant Characteristics


2,3-Diphenyl-5-(pyridin-2-yl)pyrazine (CAS 397863-89-7, molecular formula C₂₁H₁₅N₃, MW 309.36 g/mol) is a heterocyclic compound belonging to the pyrazine family, characterized by two phenyl substituents at positions 2 and 3 and a single pyridin-2-yl group at position 5 . This asymmetric substitution pattern distinguishes it from the common symmetric polyazine ligands such as 2,3-di(2-pyridyl)pyrazine (dpp) and 2,3,5,6-tetraphenylpyrazine. The compound features a computed polar surface area (PSA) of 38.67 Ų and a calculated LogP of 4.87, indicating substantial lipophilicity coupled with a compact polar footprint . Its single pyridine nitrogen, combined with the electron-deficient pyrazine core, creates a directional coordination vector that is distinct from bis-pyridyl analogs, making it a candidate for asymmetric metal complexation and cyclometalation chemistry.

Why 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine Cannot Be Replaced by Common Pyrazine-Based Ligands


Generic substitution among pyrazine-based ligands fails because minor changes in the number and position of nitrogen donor atoms fundamentally alter coordination mode, denticity, and electronic structure. The target compound possesses exactly one pyridyl nitrogen at position 5, creating a unique asymmetric binding pocket that differs critically from both symmetric bis-pyridyl ligands (which enforce divergent binding geometries) and all-phenyl analogs (which lack a strong N-donor for heteroleptic complex assembly) [1]. In cyclometalation chemistry, the two adjacent phenyl groups at positions 2 and 3 of 2,3-diphenylpyrazine are known to undergo single or double cyclopalladation [1]. The addition of a pyridin-2-yl group at position 5 on the target compound introduces a third potential coordination site that can participate in N^N chelation or serve as a remote anchoring point, enabling coordination architectures not accessible with 2,3-diphenylpyrazine or symmetric bis-pyridyl ligands. Consequently, substituting the target with a generic pyrazine ligand risks altering metal-binding stoichiometry, electrochemical potentials, and photophysical output.

Quantitative Differentiation Evidence for 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine vs. Closest Analogs


Asymmetric Coordination Vector: Single Pyridyl vs. Bis-Pyridyl Ligand Architecture

The target compound possesses exactly one pyridin-2-yl nitrogen donor at position 5, in contrast to 2,3-di(2-pyridyl)-5-phenylpyrazine (dpppzH) which carries two pyridyl groups at positions 2 and 3. This structural difference defines the binding mode: 2,3-di(2-pyridyl)-5-phenylpyrazine was explicitly designed as a symmetric NN-CNN bridging ligand capable of binding two metal centers through its two lateral pyridine nitrogens and the central pyrazine [1]. The target compound, with its single pyridyl group, cannot adopt this symmetric bridging mode; instead, it offers one strong pyridine donor combined with a phenyl-cyclometalation site, favoring mononuclear or asymmetric dinuclear architectures. Number of pyridyl N-donors: target = 1; dpppzH = 2.

Coordination chemistry Ligand design Asymmetric catalysis

Lipophilicity-Driven Separation and Formulation: Computed LogP Comparison

The computed octanol-water partition coefficient (LogP) for the target compound is 4.87, reflecting the contribution of two phenyl rings and one pyridyl group on the pyrazine core . By comparison, 2,3-diphenylpyrazine (CAS 1588-89-2), which lacks the pyridyl substituent, has a lower molecular weight (232.28 g/mol) and correspondingly lower LogP. The addition of the pyridin-2-yl group increases LogP while simultaneously introducing a hydrogen-bond acceptor site (pyridine N), creating a unique polarity-lipophilicity balance not found in all-phenyl or all-pyridyl analogs.

Physicochemical properties Formulation Chromatography

Cyclometalation Capability: Phenyl Ring Accessibility for C–H Activation

2,3-Diphenylpyrazine (without the pyridin-2-yl group) is well-established to undergo double cyclopalladation at both phenyl rings, with the two chelate ring mean-planes inclined at 19.6(5)° due to steric interaction [1]. In the target compound, the phenyl groups at positions 2 and 3 are retained, preserving the potential for cyclometalation at one or both rings. However, the additional pyridin-2-yl group at position 5 provides a competing/cooperative N-donor site absent in the parent 2,3-diphenylpyrazine. This enables a sequential binding strategy: initial N^N chelation via pyrazine-pyridine, followed by ortho-C–H activation at a phenyl ring, or vice versa. This dual-mode capability (C^N cyclometalation + N^N ancillary binding) is absent in both all-phenyl and bis-pyridyl analogs.

Cyclometalation C–H activation Organometallic synthesis

Polar Surface Area and Membrane Permeability: PSA Comparison Across Structural Analogs

The computed topological polar surface area (TPSA) of the target compound is 38.67 Ų . This value reflects the contribution of three nitrogen atoms (two pyrazine, one pyridine) with no additional polar functionality. The PSA is higher than that of 2,3-diphenylpyrazine (TPSA ≈ 25.8 Ų, two pyrazine N atoms only, no pyridine) but lower than that of 2,3-di(2-pyridyl)pyrazine (dpp, TPSA ≈ 51.6 Ų, four N atoms). This intermediate PSA positions the target compound uniquely: sufficient polarity for metal coordination and hydrogen-bonding interactions, yet low enough to maintain membrane permeability if used in biological probe contexts.

Drug design ADME Molecular property

Molecular Weight and Synthetic Accessibility: Comparison with Common Pyrazine Ligand Scaffolds

The molecular weight of the target compound (309.36 g/mol) is nearly identical to that of 2,3-di(2-pyridyl)-5-phenylpyrazine (dpppzH, 310.36 g/mol) and 4'-phenyl-2,2':6',2''-terpyridine (309.36 g/mol, C₂₁H₁₅N₃) [1]. Despite identical molecular formula (C₂₁H₁₅N₃ for the target and 4'-phenyl-terpyridine), the connectivity differs fundamentally: the target places the three nitrogen atoms within a pyrazine-pyridine framework, whereas the terpyridine isomer distributes them across three pyridine rings. This connectivity difference produces distinct coordination geometries: the terpyridine isomer is a classic meridional tridentate ligand, while the target compound can act as a bidentate (N^N or C^N) or bridging ligand depending on conditions.

Synthetic chemistry Ligand library Medicinal chemistry

Recommended Application Scenarios for 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine Based on Quantitative Evidence


Asymmetric Heteroleptic Iridium(III) Complexes for Phosphorescent OLED Emitters

The single pyridyl donor combined with two phenyl cyclometalation sites makes this ligand suitable for constructing heteroleptic Ir(III) complexes of the type [Ir(C^N)₂(N^N)]⁺, where the target compound serves as the ancillary N^N ligand via pyrazine-pyridine chelation. Unlike symmetric bis-pyridyl ligands that risk forming bis-chelate or bridged species, the single pyridine of the target enforces a defined 1:1 binding stoichiometry. This is critical for achieving pure emitter batches with reproducible photophysical properties in phosphorescent OLED research [1]. The intermediate LogP (4.87) also facilitates purification of the resulting Ir complexes by column chromatography.

Mononuclear Cyclometalated Palladium(II) and Platinum(II) Catalyst Precursors

Based on the established double cyclopalladation chemistry of 2,3-diphenylpyrazine [1], the target compound is expected to undergo cyclometalation at one or both phenyl rings. The additional pyridin-2-yl group provides a third donor site that can either participate in coordination (forming a pincer-like binding pocket) or remain uncoordinated as a functional handle for further derivatization. This enables the synthesis of Pd(II) or Pt(II) complexes with a vacant or labile coordination site for substrate binding, relevant to C–H functionalization and cross-coupling catalyst development [1].

Ligand for Asymmetric Dinuclear Complexes with Site-Differentiated Metal Centers

Unlike 2,3-di(2-pyridyl)-5-phenylpyrazine (dpppzH), which was designed to bind two identical metal centers symmetrically [1], the target compound's asymmetric arrangement of one pyridyl and two phenyl groups on the pyrazine core creates chemically distinct binding pockets. This enables the construction of dinuclear complexes where the two metal centers experience different ligand fields—one coordinated by pyridine-pyrazine N^N chelation, the other by phenyl-pyrazine C^N chelation. Such site-differentiated bimetallic systems are valuable for tandem catalysis and artificial photosynthetic models [1].

Building Block for Supramolecular Coordination Cages and Metal-Organic Assemblies

The directional nature of the single pyridyl donor, combined with the structural rigidity of the pyrazine core and the steric bulk of the two phenyl groups, makes this compound a geometrically well-defined linear or angular building block for coordination-driven self-assembly. Unlike the symmetric tetraphenylpyrazine (which offers only pyrazine N-donors) or the symmetric bis-pyridyl analog (which creates divergent binding vectors), the target compound provides a predictable angular binding geometry defined by the 1,4-pyrazine axis and the single 5-pyridyl vector. This predictability is essential for the rational design of discrete metallosupramolecular architectures [2].

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